molecular formula C18H20ClN5O6 B12793468 Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- CAS No. 81711-69-5

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy-

Cat. No.: B12793468
CAS No.: 81711-69-5
M. Wt: 437.8 g/mol
InChI Key: KEMVMBHOGQWFSN-UHFFFAOYSA-N
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Description

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- is a complex organic compound known for its vibrant color and unique chemical properties. It is part of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in various industrial applications, particularly as a dye due to its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of chlorobenzene to produce 2-chloro-4,6-dinitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves coupling the diazonium salt with N,N-diethyl-2,5-dimethoxyaniline under alkaline conditions to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperature and pH being critical parameters. The use of automated systems allows for precise monitoring and adjustment of these conditions, ensuring optimal production efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, hydrazines, and various substituted aromatic compounds .

Scientific Research Applications

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and receptors that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and covalent binding to biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its vibrant coloration make it particularly valuable in industrial and research applications .

Biological Activity

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- (CAS Number: 81711-69-5) is an azo compound characterized by its unique chemical structure and potential biological activities. This compound features a complex arrangement that includes a dinitrophenyl group, which is known for its reactivity and potential toxicity. Understanding the biological activity of this compound is crucial for assessing its safety and applications in various fields, including pharmaceuticals and industrial chemistry.

The molecular formula of the compound is C18H20ClN5O6C_{18}H_{20}ClN_{5}O_{6}, with a molecular weight of 437.84 g/mol. The InChI Key for this compound is KEMVMBHOGQWFSN-UHFFFAOYSA-N. The LogP value of 5.75 indicates a high lipophilicity, suggesting potential bioaccumulation in biological systems .

Biological Activity Overview

The biological activity of azo compounds like Benzenamine derivatives can vary significantly based on their structure. Key areas of interest include:

Toxicological Considerations

Due to the presence of dinitro groups and the potential for metabolic activation leading to toxic metabolites, the toxicological profile of this compound warrants careful evaluation. Studies have shown that exposure to similar azo compounds can result in adverse effects such as:

  • Skin Irritation : Contact with skin may lead to irritation or allergic reactions.
  • Carcinogenic Potential : The metabolic conversion of azo dyes into aromatic amines has been linked to increased cancer risk in animal models.

Table 1: Summary of Toxicological Data

PropertyValue/Description
LogP5.75
Potential GenotoxicityYes (due to aromatic amine release)
Skin IrritationPossible
CarcinogenicityPotential based on structural analogs

Case Studies

  • Azo Dyes and Antimicrobial Activity :
    • A study evaluated various azo dyes, including derivatives similar to Benzenamine compounds, demonstrating significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The results suggest that structural modifications can enhance antimicrobial properties .
  • Genotoxic Effects of Azo Compounds :
    • Research involving azo dyes has shown that certain compounds can induce DNA damage in vitro, raising concerns about their safety in consumer products such as textiles and cosmetics .
  • Environmental Impact :
    • Investigations into the environmental persistence of azo compounds indicate that they can undergo reductive cleavage in anaerobic conditions, leading to the formation of potentially harmful metabolites .

Properties

CAS No.

81711-69-5

Molecular Formula

C18H20ClN5O6

Molecular Weight

437.8 g/mol

IUPAC Name

4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxyaniline

InChI

InChI=1S/C18H20ClN5O6/c1-5-22(6-2)14-10-16(29-3)13(9-17(14)30-4)20-21-18-12(19)7-11(23(25)26)8-15(18)24(27)28/h7-10H,5-6H2,1-4H3

InChI Key

KEMVMBHOGQWFSN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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